molecular formula C16H11FO3 B15132615 4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid

4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid

Cat. No.: B15132615
M. Wt: 270.25 g/mol
InChI Key: MJYKFNQWEFCUBJ-XCVCLJGOSA-N
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Preparation Methods

The synthesis of 4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C16H11FO3

Molecular Weight

270.25 g/mol

IUPAC Name

4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20)/b10-3+

InChI Key

MJYKFNQWEFCUBJ-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

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